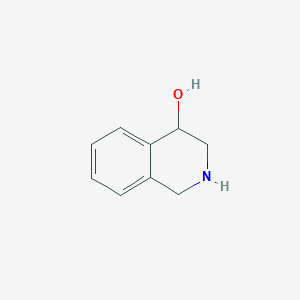

1,2,3,4-Tetrahydroisoquinolin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHIHJJKFYXSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471586 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51641-23-7 | |

| Record name | 1,2,3,4-Tetrahydro-4-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51641-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context Within the Broader Class of Tetrahydroisoquinoline Thiq Derivatives

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic molecules. rsc.orgrsc.orgnih.gov This structural framework is a core component of numerous isoquinoline (B145761) alkaloids and serves as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov The significance of the THIQ class stems from the diverse and potent biological activities exhibited by its derivatives, which include antitumor, antimicrobial, antiviral, and neuroprotective properties. rsc.orgnih.govnih.gov

The THIQ framework is essentially a conformationally restrained analog of β-phenethylamine, a backbone present in many neurotransmitters and psychoactive compounds. wikipedia.orgwikipedia.org This structural constraint allows THIQ derivatives to interact with a variety of biological targets with high specificity. nih.gov Consequently, the THIQ nucleus is a constituent of several clinically used drugs. nih.gov The versatility of the THIQ scaffold lies in its synthetic tractability, which allows for extensive derivatization at various positions, leading to a broad chemical space for drug discovery and development. tandfonline.comnih.gov

Historical Perspective of Thiq Research and Derivatization

Research into tetrahydroisoquinolines has a rich history, dating back over a century. A foundational moment in THIQ synthesis was the discovery of the Pictet-Spengler reaction in 1911, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. rsc.orgacs.org This reaction, initially used to produce the parent THIQ from phenylethylamine and dimethoxymethane, remains a cornerstone for constructing this heterocyclic system. rsc.org

Another classical method, the Bischler-Napieralski reaction, involves the cyclization of an N-acyl derivative of a β-phenylethylamine to form a 3,4-dihydroisoquinoline (B110456), which is then reduced to the corresponding THIQ. rsc.org The efficiency of this reaction is often enhanced by the presence of electron-donating groups on the aromatic ring. rsc.org

Over the decades, synthetic methodologies have evolved significantly. Modern approaches, including multicomponent reactions (MCRs) and transition-metal-catalyzed reactions, have provided more efficient and diverse routes to THIQ analogs. rsc.orgnih.govorganic-chemistry.org These advancements have enabled the synthesis of complex, polycyclic, and stereochemically defined THIQ-containing molecules, such as the bis-tetrahydroisoquinoline alkaloids. acs.org This continuous development of synthetic strategies has been crucial in expanding the library of THIQ derivatives for biological screening and structure-activity relationship (SAR) studies. rsc.orgnih.gov

Rationale for the Specific Focus on 1,2,3,4 Tetrahydroisoquinolin 4 Ol Research

Established Retrosynthetic Strategies for the this compound Core

Several classical and modified synthetic routes provide access to the this compound core. These methods are foundational for the construction of this important heterocyclic system.

Pictet-Spengler Cyclization Variants for C4-Hydroxylated THIQs

The Pictet-Spengler reaction, a cornerstone in isoquinoline (B145761) synthesis, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org For the synthesis of C4-hydroxylated tetrahydroisoquinolines (THIQs), this reaction can be adapted. The traditional reaction often requires harsh conditions, such as heating with strong acids like hydrochloric acid or trifluoroacetic acid, especially for less nucleophilic aromatic rings. wikipedia.orgthermofisher.com

The general mechanism involves the formation of an iminium ion intermediate from the condensation of the β-arylethylamine and the carbonyl compound, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring. wikipedia.orgrsc.org Variants of this reaction have been developed to improve yields and expand the substrate scope. For instance, the use of superacids can facilitate the cyclization of less reactive substrates. researchgate.net Microwave-assisted Pictet-Spengler reactions have also been shown to significantly accelerate the synthesis of THIQ derivatives. rsc.org

A notable variation for generating C4-substituted THIQs involves a C4 Pictet-Spengler reaction. This approach has been utilized in the synthesis of core structures of certain alkaloids by reacting tryptophan derivatives with indole-3-carbaldehydes. researchgate.net Furthermore, N-acyliminium ion Pictet-Spengler reactions, where an acylated iminium ion acts as a potent electrophile, allow for cyclization under milder conditions with a broader range of aromatic systems. wikipedia.orgresearchgate.net

| Variant | Key Features | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Pictet-Spengler | Condensation of a β-arylethylamine with a carbonyl compound followed by acid-catalyzed cyclization. wikipedia.orgorganicreactions.org | Strong acid (e.g., HCl, TFA), often with heating. wikipedia.org | Direct and well-established method. | Harsh conditions, limited to activated aromatic rings. wikipedia.org |

| Superacid-Catalyzed | Utilizes superacids to enhance the electrophilicity of the iminium ion. | Superacids (e.g., triflic acid). researchgate.net | Enables cyclization of deactivated aromatic systems. researchgate.net | Requires handling of highly corrosive superacids. |

| Microwave-Assisted | Employs microwave irradiation to accelerate the reaction. | Microwave heating, often with an acid catalyst. rsc.org | Reduced reaction times and potentially higher yields. rsc.org | Requires specialized microwave equipment. |

| N-Acyliminium Ion Cyclization | Formation of a highly reactive N-acyliminium ion intermediate. wikipedia.org | Acylation of the imine followed by cyclization under mild conditions. wikipedia.orgresearchgate.net | Milder conditions, broader substrate scope. wikipedia.org | Requires an additional acylation step. |

Pomeranz-Fritsch-Bobbitt Reaction Modifications for 4-Hydroxytetrahydroisoquinolines

The Pomeranz-Fritsch reaction and its modifications provide another versatile route to isoquinoline derivatives. drugfuture.comwikipedia.org The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. wikipedia.orgthermofisher.com A significant modification by Bobbitt involves the hydrogenation of the intermediate iminoacetal to an aminoacetal, which is then cyclized under acidic conditions to yield a 1,2,3,4-tetrahydroisoquinoline. thermofisher.combeilstein-journals.org This modification is particularly advantageous as it often leads to fewer side products compared to the original Pomeranz-Fritsch conditions due to the use of reduced acid concentrations. beilstein-journals.org

For the synthesis of 4-hydroxytetrahydroisoquinolines, the Pomeranz-Fritsch-Bobbitt (PFB) methodology can be effectively employed. beilstein-journals.orgnih.gov The reaction proceeds through the formation of an aminoacetal, which upon acid-catalyzed cyclization and subsequent hydrolysis of an intermediate, furnishes the 4-hydroxy-THIQ product. beilstein-journals.org The choice of acid catalyst is crucial and can influence the reaction outcome. While activated aromatic systems undergo cyclization smoothly with moderately concentrated acids like 6 M HCl, non-activated systems may require stronger acids such as perchloric acid (HClO₄). beilstein-journals.orgnih.govresearchgate.net The reaction conditions can also be tuned to control the formation of 4-hydroxy-THIQs versus 4-methoxy-THIQs by modifying the reaction concentration. nih.govresearchgate.net

| Acid Catalyst | Substrate Type | Outcome | Reference |

|---|---|---|---|

| 6 M HCl | Activated aromatic systems | Smooth cyclization | beilstein-journals.orgresearchgate.net |

| H₂SO₄, HClO₄ | Activated aromatic systems | Degradation of starting material | beilstein-journals.org |

| HClO₄ | Non-activated aromatic systems | Effective cyclization | beilstein-journals.orgnih.govresearchgate.net |

Reductive Cyclization Approaches

Reductive cyclization offers an alternative strategy for the synthesis of tetrahydroisoquinolines. These methods often involve the intramolecular cyclization of a precursor molecule containing both the aromatic ring and the nitrogen-containing side chain, coupled with a reduction step.

One such approach is the reductive cyclization of 2-nitrochalcones. This process can be mediated by metals to facilitate an intramolecular nitrene C-H insertion, providing a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov Another strategy involves a dissolving metal reduction-cyclization sequence. For example, the reduction of a nitro group on an N-aryl-β-lactam using iron in strong acid can initiate a domino sequence leading to 2-aryl-2,3-dihydro-4(1H)-quinolinones. nih.gov

A particularly relevant method is the intramolecular reductive amination. This transformation can be achieved through a one-pot sequence involving N-Boc deprotection, cyclization, and subsequent asymmetric hydrogenation, catalyzed by an iridium complex. This approach provides a convenient and practical route to chiral tetrahydroisoquinolines in good to excellent yields and enantioselectivities. rsc.org

Multi-step Synthetic Sequences from Precursors

The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available precursors. These routes offer flexibility in introducing various substituents on the tetrahydroisoquinoline core.

A common strategy involves the use of the Bischler-Napieralski reaction to construct the 3,4-dihydroisoquinoline (B110456) intermediate, which is then reduced to the corresponding tetrahydroisoquinoline. rsc.orgnih.gov This reaction involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). rsc.org The resulting dihydroisoquinoline can be reduced using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.orgnih.gov

Another approach starts from substituted β-arylethylamines. For example, 2-(3,4-dimethoxyphenyl)ethylamine can be converted to an N-acylcarbamate, which upon reduction with diisobutylaluminum hydride (DIBAL-H) and subsequent cyclization mediated by a Lewis acid like BF₃·OEt₂, yields the tetrahydroisoquinoline product. rsc.org

Enantioselective and Diastereoselective Synthesis of this compound

The biological activity of many tetrahydroisoquinoline derivatives is highly dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of this compound is of paramount importance.

Asymmetric Reduction Techniques for Chiral THIQs

Asymmetric reduction of prochiral isoquinoline precursors is a powerful and atom-economical strategy for accessing enantiomerically enriched tetrahydroisoquinolines. mdpi.com These methods include asymmetric hydrogenation and asymmetric transfer hydrogenation.

Asymmetric hydrogenation of isoquinolinium salts, catalyzed by chiral iridium complexes, provides a direct route to optically active 1,2,3,4-tetrahydroisoquinolines. mdpi.comnih.gov The dual activation of both the catalyst and the substrate, for instance with HCl, can lead to excellent reactivity and enantioselectivity. mdpi.com Similarly, chiral cationic ruthenium diamine catalysts have been effectively used for the asymmetric hydrogenation of isoquinolines, sometimes requiring additives like (Boc)₂O to improve the reaction with certain substitution patterns. bohrium.com

Asymmetric transfer hydrogenation is another valuable technique. For example, the ruthenium-catalyzed transfer hydrogenation of 3,4-dihydroisoquinolines (DHIQs) in the presence of a Lewis acid additive like AgSbF₆ can afford chiral THIQs with high enantiomeric excess. mdpi.com The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines can be achieved using various methods, including chiral hydride reducing agents, hydrogenation with a chiral catalyst, or enzymatic catalysis. nih.govrsc.org

| Method | Catalyst/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium Complexes | Isoquinolinium salts | Direct synthesis of optically active THIQs; dual activation with HCl enhances enantioselectivity. | mdpi.comnih.gov |

| Asymmetric Hydrogenation | Chiral Cationic Ruthenium Diamine Catalysts | Isoquinolines | Effective for various substitution patterns; may require additives for 1-substituted isoquinolines. | bohrium.com |

| Asymmetric Transfer Hydrogenation | Ruthenium Catalysts with Lewis Acid Additives | 3,4-Dihydroisoquinolines (DHIQs) | High enantioselectivity in the presence of additives like AgSbF₆. | mdpi.com |

| Enantioselective Reduction | Chiral Hydride Reducing Agents | 1-Substituted-3,4-dihydroisoquinolines | Provides access to C1-chiral THIQs. | nih.govrsc.org |

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Transition-metal catalysis, particularly using ruthenium and rhodium complexes, provides a powerful and atom-economical route to chiral alcohols via the asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of ketones. The synthesis of chiral this compound is typically achieved by the asymmetric reduction of a corresponding N-protected 1,2,3,4-tetrahydroisoquinolin-4-one.

Ruthenium catalysts, often featuring chiral diamine ligands like N-tosyl-1,2-diphenylethylenediamine (TsDPEN) in complex with an arene ligand (e.g., p-cymene), are highly effective for this transformation. nih.govcapes.gov.br These reactions can proceed via direct hydrogenation with H₂ gas or through transfer hydrogenation using a hydrogen donor like formic acid or isopropanol. nih.gov The addition of Lewis acids can sometimes enhance catalytic activity and enantioselectivity, particularly for more challenging substrates. mdpi.com The choice of the N-protecting group on the tetrahydroisoquinolinone precursor is crucial, as it influences the reactivity and the stereochemical outcome of the hydrogenation.

| Catalyst System | Precursor | Hydrogen Source | Key Findings | Reference |

| [RuCl₂((S,S)-TsDPEN)(p-cymene)] | N-Alkyl/Aryl Tetrahydroisoquinolin-4-ones | HCOOH/Et₃N | High yields and excellent enantioselectivity (up to 99% ee) are achievable for a range of N-substituted precursors. | mdpi.com |

| [RhCp*Cl₂(diamine)] | Dihydroisoquinolinium salts | HCOOH/Et₃N | Rhodium catalysts with chiral diamine ligands are effective for the ATH of cyclic iminium salts, precursors to THIQs. | nih.gov |

| [RuCl₂((R)-tolbinap)((R,R)-dpen)] | Functionalized ketones | H₂ | BINAP-Ru-DPEN systems are powerful for hydrogenating ketones with directing groups, a principle applicable to THIQ-4-one. | nih.gov |

| [RuCl((S,R)-ADPE−1)(η⁶-p-cymene)] | Ketoisophorone (analogous substrate) | Isopropanol | Amino alcohol-based ruthenium catalysts show high selectivity (up to 97% ee) in the ATH of cyclic ketones. | capes.gov.br |

Note: The table presents data for analogous reactions, as direct data for 1,2,3,4-tetrahydroisoquinolin-4-one is limited in the provided sources. The principles are directly transferable.

Organocatalytic Asymmetric Reductions

Organocatalysis has emerged as a complementary approach to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. Chiral phosphoric acids (CPAs), a class of Brønsted acid catalysts, are particularly effective in promoting the asymmetric reduction of imines and related compounds. sigmaaldrich.com In the context of this compound synthesis, a CPA can catalyze the reduction of an enamine or an iminium ion intermediate derived from a suitable precursor.

The typical reaction involves the in situ formation of a chiral ion pair between the protonated substrate and the chiral phosphate (B84403) anion. nih.gov This organized transition state effectively shields one face of the substrate, directing the hydride attack from a reducing agent, commonly a Hantzsch ester, to the other face. sigmaaldrich.com This methodology has been successfully applied to the reduction of 3,4-dihydroisoquinolines (imines) to yield chiral 1,2,3,4-tetrahydroisoquinolines. While direct application to a C4-oxo-substituted THIQ is less common, the principle applies to the reduction of the corresponding enamine or iminium salt. The steric and electronic properties of the substituents on the CPA's backbone are critical for establishing the chiral environment and achieving high enantioselectivity. researchgate.net

| Catalyst | Reductant | Substrate Type | Key Mechanism | Reference |

| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Imines / Iminium Ions | The CPA acts as a bifunctional catalyst, activating the substrate via protonation while the chiral counteranion directs the nucleophilic attack from the Hantzsch ester. | sigmaaldrich.comnih.gov |

| (R)-TRIP | Hantzsch Ester | Tetrahydroquinoline derivatives | Used in kinetic resolution via hydrogen transfer, demonstrating the ability of CPAs to activate the THIQ nucleus for redox transformations. | nih.gov |

Biocatalytic and Chemoenzymatic Pathways for Chiral THIQs

Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules under mild conditions. Enzymes, with their exquisitely shaped active sites, can catalyze reactions with unparalleled regio- and stereoselectivity.

Enzyme-Mediated Hydroxylation and Oxidation Processes

The direct hydroxylation of an unactivated C-H bond is a significant challenge in synthetic chemistry. However, certain enzymes, particularly cytochrome P450 monooxygenases (P450s), are capable of performing such transformations. nih.gov In principle, a P450 enzyme could be used to directly hydroxylate a 1,2,3,4-tetrahydroisoquinoline scaffold at the C4 position. While direct examples for this specific transformation are not prevalent, P450s have been successfully engineered to hydroxylate a wide range of substrates, including aromatic and aliphatic C-H bonds. nih.gov

Alternatively, oxidases can be employed in chemoenzymatic cascades. chemrxiv.org For instance, an oxidase could be used to produce an intermediate that is then chemically converted to the desired 4-hydroxy-THIQ. The development of such processes often involves significant enzyme engineering and reaction optimization to achieve high activity and selectivity for the non-natural substrate. chemrxiv.org

Deracemization Strategies Utilizing Oxidoreductases

Deracemization is an elegant strategy to convert a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. For racemic this compound, a deracemization process can be designed using a pair of enzymes or a chemoenzymatic system.

A common approach involves the use of an enantioselective oxidase, such as a D-amino acid oxidase (DAAO) or a specific alcohol dehydrogenase, which selectively oxidizes one enantiomer of the alcohol (e.g., the (R)-enantiomer) to the corresponding 1,2,3,4-tetrahydroisoquinolin-4-one. aiche.orgresearchgate.net This ketone is prochiral and exists in equilibrium with the remaining desired alcohol enantiomer (e.g., the (S)-enantiomer). A non-selective reducing agent, which can be a chemical reagent like ammonia-borane or another enzyme (a reductase), is then used to reduce the ketone back to the racemic alcohol. researchgate.net Over time, this cyclic process of selective oxidation and non-selective reduction leads to the accumulation of the single, unreactive enantiomer. This method has been successfully applied to the deracemization of various tetrahydroisoquinoline carboxylic acids, demonstrating the potential for its application to hydroxylated analogues. aiche.orgresearchgate.net

| Enzyme System | Substrate | Process | Outcome | Reference |

| D-Amino Acid Oxidase (FsDAAO) + Ammonia-borane | Racemic THIQ-carboxylic acids | Chemoenzymatic Deracemization | The D-enantiomer is oxidized by FsDAAO, and the resulting imine is reduced by ammonia-borane, yielding the (S)-enantiomer with >99% ee. | aiche.orgresearchgate.net |

| Cyclohexylamine Oxidase (CHAO) Mutant | Racemic 2-methyl-1,2,3,4-tetrahydroquinoline | Whole-cell Deracemization | The (S)-enantiomer is oxidized, and endogenous reductases reduce the iminium intermediate, yielding the (R)-enantiomer with 98% ee. | researchgate.net |

Chiral Auxiliary and Ligand-Controlled Syntheses for 4-Hydroxylated THIQs

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. thieme-connect.com In the synthesis of 4-hydroxylated THIQs, a chiral auxiliary could be attached to the nitrogen atom of a precursor. Subsequent reactions, such as the addition of a nucleophile to an N-acyliminium ion intermediate, would proceed with high diastereoselectivity controlled by the auxiliary. clockss.org The steric hindrance provided by the auxiliary directs the incoming nucleophile to one face of the molecule. researchgate.net After the key bond formation, catalytic hydrogenation to reduce the resulting dihydroisoquinoline and reductive removal of the auxiliary would furnish the enantiopure 1-substituted-1,2,3,4-tetrahydroisoquinoline. clockss.org This principle can be adapted for the synthesis of 4-hydroxy derivatives.

Ligand-controlled synthesis is a cornerstone of asymmetric catalysis, where the chiral ligand bound to a metal center creates a chiral environment that dictates the stereochemical outcome of the reaction. nih.gov As discussed in section 2.2.1.1, chiral ligands like TsDPEN or those based on the BINAP scaffold are crucial for the highly enantioselective hydrogenation of ketones and imines to produce chiral alcohols and amines, including 4-hydroxylated THIQs. nih.govmdpi.com

| Strategy | Principle | Example Application | Key Feature | Reference |

| Chiral Auxiliary | A recoverable chiral group is attached to the substrate to induce diastereoselectivity in a key bond-forming step. | Evans oxazolidinones or pseudoephedrine amides used to direct alkylation or aldol (B89426) reactions. | High diastereoselectivity; auxiliary can be cleaved and recycled. | wikipedia.orgresearchgate.net |

| Ligand Control | A chiral ligand coordinates to a metal catalyst, creating an asymmetric environment that controls the stereochemical pathway. | Rhodium or Ruthenium complexes with chiral diamine or phosphine (B1218219) ligands for asymmetric hydrogenation. | High enantioselectivity; broad substrate scope. | nih.gov |

Stereochemical Implications of Substituents on Cyclization Regio- and Diastereoselectivity

Classic cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions are fundamental for constructing the tetrahydroisoquinoline core. The substituents on the starting phenethylamine (B48288) precursor play a critical role in determining both the position of the ring closure (regioselectivity) and the relative stereochemistry of the newly formed chiral centers (diastereoselectivity).

In the Bischler-Napieralski reaction , a β-arylethylamide is cyclized using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline, which can then be reduced to a THIQ. wikipedia.orgorganic-chemistry.org The regioselectivity of the intramolecular electrophilic aromatic substitution is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) activate the ring and direct the cyclization to the ortho or para positions. jk-sci.com Cyclization typically occurs at the position para to the activating group unless it is blocked, in which case it proceeds at the ortho position. wikipedia.org The presence of an electron-withdrawing group adjacent to a chiral center in the starting material can lead to racemization during the harsh, acidic conditions of the reaction.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring-closing reaction. mdpi.com This reaction often proceeds under milder conditions than the Bischler-Napieralski reaction. When a chiral β-arylethylamine (like one derived from L-DOPA) is used, the stereochemistry at the existing chiral center can influence the configuration of the newly formed stereocenter at C1, leading to diastereoselectivity. hw.ac.uk The size and nature of substituents on both the amine and the aldehyde can impact the facial selectivity of the cyclization, often favoring the formation of the cis-1,3-disubstituted product under kinetic control. hw.ac.ukhw.ac.uk

| Reaction | Key Factor | Influence on Selectivity | Example | Reference |

| Bischler-Napieralski | Electronic nature of aromatic substituents. | Electron-donating groups (e.g., -OMe) activate the ring and direct cyclization to the para position, determining the substitution pattern (regioselectivity). | Cyclization of N-[2-(3-methoxyphenyl)ethyl]acetamide occurs at C6 (para to the methoxy (B1213986) group). | wikipedia.orgjk-sci.com |

| Pictet-Spengler | Stereochemistry of the amine precursor and steric bulk of substituents. | The existing chiral center on the amine backbone directs the approach of the electrophile, leading to the preferential formation of one diastereomer (cis or trans). | Condensation of tryptophan esters with aldehydes often yields cis-1,3-disubstituted products with high diastereoselectivity. | hw.ac.ukhw.ac.uk |

| Bischler-Napieralski | Presence of an adjacent electron-withdrawing group. | Can lead to racemization at the adjacent chiral center due to enolization under acidic conditions. | Cyclization of an N-acylated L-DOPA methyl ester results in a racemic product. |

Emerging and Green Chemistry Approaches in this compound Synthesis

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, a core structure in numerous bioactive alkaloids and pharmaceuticals, is continually evolving. Traditional methods, while effective, often rely on harsh conditions or multi-step procedures. In response, emerging and green chemistry approaches are being developed to offer milder, more efficient, and sustainable alternatives. These modern strategies, including flow chemistry and biocatalysis, are paving the way for advanced synthesis of functionalized THIQs, including this compound.

Flow Chemistry for C4-Functionalization

Flow chemistry, utilizing microreactor systems, has emerged as a powerful technology for performing reactions that are difficult to control in conventional batch processes. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility, safety, and efficiency.

A significant advancement in this area is the microreactor-mediated synthesis of C4-lithiated 1,2,3,4-tetrahydroisoquinolines. nih.gov This method starts from a laterally lithiated arylaziridine, which undergoes a thermally induced isomerization to generate the C4-lithiated THIQ intermediate. nih.gov The precise thermal control afforded by the flow-microreactor system is critical for this transformation, allowing for a fast and efficient synthesis. nih.gov This lithiated intermediate is a direct precursor to this compound, which can be formed by quenching the reaction with a suitable oxygen source. This methodology represents a key emerging route to access C4-functionalized THIQs that are otherwise challenging to synthesize.

| Parameter | Condition |

|---|---|

| Starting Material | Laterally Lithiated Arylaziridine |

| Key Transformation | Thermally Induced Isomerization |

| Technology | Flow Microreactor |

| Intermediate | C4-Lithiated 1,2,3,4-Tetrahydroisoquinoline |

| Significance | Enables synthesis of functionalized THIQs with high reproducibility and efficiency. |

Chemoenzymatic and Biocatalytic Strategies

Green chemistry principles emphasize the use of environmentally benign solvents, mild reaction conditions, and renewable catalysts. Biocatalysis and chemoenzymatic processes are at the forefront of this movement, employing enzymes to perform selective chemical transformations.

One prominent green approach is the chemoenzymatic one-pot synthesis of THIQs. mdpi.com This strategy combines the enzymatic oxidation of alcohols to aldehydes with a subsequent Pictet-Spengler reaction. For instance, a laccase/TEMPO system can be used to oxidize benzylic alcohols to their corresponding aldehydes in a phosphate buffer, which then react with an amino alcohol like m-tyramine (B1210026) to form the THIQ scaffold. mdpi.comnih.gov This process operates under mild conditions in aqueous media, avoiding the need for harsh reagents and simplifying purification. mdpi.com

Similarly, enzymes such as Norcoclaurine Synthase (NCS) have been utilized to catalyze the Pictet-Spengler reaction stereoselectively. nih.govnih.gov NCS demonstrates a relaxed substrate specificity, allowing it to cyclize dopamine (B1211576) with various aldehydes to produce a diverse array of optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines with high yields and enantiomeric excess. nih.govresearchgate.net These enzymatic reactions are typically performed at neutral pH in aqueous buffers, representing a highly sustainable route to chiral THIQs. nih.gov

While these biocatalytic methods have been extensively applied to the synthesis of 1-substituted THIQs, their specific application for the direct production of this compound is an area of ongoing research. The principles, however, demonstrate the immense potential of green chemistry for creating functionalized isoquinoline cores.

| Method | Enzyme/Catalyst System | Key Reaction | Solvent/Medium | Typical Temperature | Products |

|---|---|---|---|---|---|

| Chemoenzymatic One-Pot | Laccase/TEMPO & Phosphate Salt | Alcohol Oxidation & Pictet-Spengler | Phosphate Buffer | Ambient | 1-Phenyl-1,2,3,4-THIQs |

| Enzymatic Synthesis | Norcoclaurine Synthase (NCS) | Asymmetric Pictet-Spengler | Aqueous Buffer (e.g., TRIS) | Ambient - 37°C | (S)-1-Substituted-THIQs |

Fundamental Principles of SAR in 1,2,3,4-Tetrahydroisoquinoline Scaffolds

The versatility of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stems from its unique structural features, which allow for a wide range of chemical modifications. The fundamental principles of its structure-activity relationship (SAR) revolve around the strategic manipulation of its core structure to optimize interactions with biological targets. The THIQ framework essentially consists of a benzene (B151609) ring fused to a dihydropyridine (B1217469) ring, providing a rigid backbone that can be appropriately functionalized at various positions.

Key to the SAR of THIQ derivatives is the introduction of diverse substituents at the C-1, N-2, and within the aromatic ring. These substitutions can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby modulating its pharmacokinetic and pharmacodynamic profiles. For instance, the nature of the substituent at the C-1 position can dictate the molecule's ability to fit into the binding pocket of a receptor or enzyme. Similarly, modifications at the N-2 position can impact the compound's basicity and its potential to form hydrogen bonds.

Furthermore, the aromatic portion of the THIQ scaffold offers ample opportunities for substitution, allowing for the fine-tuning of electronic properties and the introduction of additional binding interactions. The inherent chirality of many THIQ derivatives, often arising from a stereocenter at C-1 or other positions, adds another layer of complexity and opportunity to the SAR, as different enantiomers or diastereomers can exhibit markedly different biological activities.

Positional and Substituent Effects on Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the core scaffold. Researchers have systematically explored these effects to delineate the structural requirements for various pharmacological activities.

Impact of C-1 Substitutions on Pharmacological Profile

Substitutions at the C-1 position of the this compound ring system have been shown to significantly influence the pharmacological profile of these compounds. The introduction of various alkyl or aryl groups at this position can modulate the compound's interaction with its biological target.

For example, a study on a series of 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines revealed that these compounds possess contractile activity against guinea pig's gastric smooth muscle preparations. nih.gov The nature of the alkyl groups at C-1 was varied, demonstrating that this position is a key determinant of their biological effect. The synthesis of these disubstituted derivatives was achieved through the interaction of ketoamides with organomagnesium compounds, followed by cyclization. nih.gov

In another context, the presence of an aryl group at C-1, as seen in 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, has been explored for cytotoxic activity against various cancer cell lines. researchgate.net The electronic nature and substitution pattern of the C-1 aryl ring were found to be critical for the observed cytotoxicity.

Role of N-2 Substitutions in Modulating Activity

For instance, N-alkylation is a frequently employed strategy. The presence of a methyl group at the N-2 position, as in 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol, has been shown to be compatible with potentiation of the contractile response to norepinephrine (B1679862). nih.gov In a series of CXCR4 antagonists derived from the tetrahydroisoquinoline scaffold, various substituents on the nitrogen atom were explored to optimize their biological properties and improve liver microsomal stability. nih.gov

The introduction of larger and more complex substituents at the N-2 position has also been investigated. For example, N-substituted tetrahydroisoquinolines have been reported as antagonists of the 5-hydroxytryptamine 5HT1B receptor and as potential anti-depressive agents. nih.gov These studies underscore the importance of the N-2 position as a key handle for fine-tuning the pharmacological profile of this compound derivatives.

Significance of the C-4 Hydroxyl Group and its Chemical Modifications

The hydroxyl group at the C-4 position is a defining feature of this compound and plays a pivotal role in its interaction with biological targets. This functional group can act as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity and specificity of the molecule.

The importance of the C-4 hydroxyl group is exemplified in studies on norepinephrine (NE) potentiating activity. The presence of this hydroxyl group in 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol is crucial for its activity. nih.gov Chemical modifications of this group, such as its removal, can have a dramatic impact on the pharmacological profile. For instance, the 4-desoxy analogue of a potent norepinephrine potentiator exhibited a different enantioselectivity profile, highlighting the critical role of the C-4 hydroxyl group in dictating the stereochemical requirements for activity. nih.gov

Furthermore, in a study of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines, substitutions at the C-4 position with a methyl group were found to eliminate norepinephrine depleting activity, further emphasizing the sensitivity of the biological response to modifications at this site. nih.gov The ability to chemically modify the C-4 hydroxyl group provides a valuable tool for probing the specific interactions between the ligand and its receptor.

Aromatic Ring Substitutions (e.g., C-6, C-7) and their Pharmacological Consequences

A prominent example is the presence of hydroxyl or methoxy groups at C-6 and C-7. For instance, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as substrates and inhibitors of catechol O-methyltransferase (COMT). nih.gov The substitution pattern on the aromatic ring is critical for this activity. Similarly, 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been investigated for their cytotoxic effects against cancer cell lines, with the dimethoxy substitution pattern being a key feature of the active compounds. researchgate.net

The introduction of a carboxylic acid group at C-7 has also been explored. Derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid have been developed as novel fibrinogen receptor antagonists, demonstrating high antiaggregatory activities. nih.gov These findings highlight the diverse pharmacological outcomes that can be achieved through strategic modification of the aromatic ring of the this compound core.

Stereoisomerism and Enantioselectivity in this compound SAR

Stereoisomerism plays a critical role in the structure-activity relationship of this compound derivatives, as the three-dimensional arrangement of atoms can significantly impact their interaction with chiral biological targets such as receptors and enzymes. The presence of stereocenters, often at the C-1 and C-4 positions, gives rise to enantiomers and diastereomers that can exhibit markedly different pharmacological activities and potencies.

A compelling example of enantioselectivity is observed in the norepinephrine (NE) potentiating activity of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol. The racemic mixture of this compound was found to be an effective potentiator of the contractile response to NE. nih.gov Upon resolution of the enantiomers, it was discovered that the NE potentiation resided exclusively in the (R)-(+)-enantiomer, with the (S)-(-)-enantiomer being inactive. nih.gov This high degree of enantioselectivity underscores the specific stereochemical requirements for interaction with the biological target.

Further studies on optically active 1,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols revealed that the NE potentiating activity was consistently found in the 4R series of enantiomers, while the 4S-enantiomers were inactive. nih.gov This demonstrates that the absolute configuration at the C-4 position is a crucial determinant of activity. The activity of the corresponding 4-desoxy compound was found to reside exclusively in the 4S-enantiomer, indicating that the removal of the C-4 hydroxyl group alters the stereochemical preference for binding. nih.gov These findings highlight the importance of considering stereoisomerism in the design and development of new therapeutic agents based on the this compound scaffold.

Data on the Biological Activity of this compound Derivatives

The following table provides a selection of this compound derivatives and their reported biological activities.

| Compound | Substituents | Biological Activity | Reference |

| (R)-(+)-2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol | N-CH₃, 4-Phenyl | Potentiates norepinephrine-induced contraction | nih.gov |

| (S)-(-)-2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol | N-CH₃, 4-Phenyl | Inactive in potentiating norepinephrine-induced contraction | nih.gov |

| (1R,4R)-1,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol | 1-CH₃, N-CH₃, 4-Phenyl | Potentiates norepinephrine-induced contraction | nih.gov |

| (1S,4S)-1,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol | 1-CH₃, N-CH₃, 4-Phenyl | Inactive in potentiating norepinephrine-induced contraction | nih.gov |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | 6,7-di-OH | Norepinephrine depleting activity | nih.gov |

| 4-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 4-CH₃, 6,7-di-OH | Norepinephrine depleting activity eliminated | nih.gov |

| 1-(3'-bromo-4'-hydroxyphenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1-(3'-bromo-4'-hydroxyphenyl), 6,7-methylenedioxy | Lower toxicity compared to the unsubstituted 1-phenyl analogue | researchgate.net |

Absolute Configuration-Activity Relationships

The chirality of the 1,2,3,4-tetrahydroisoquinoline skeleton, particularly at the C4 position, is a crucial determinant of the biological activity of its derivatives. The spatial arrangement of the hydroxyl group can lead to stereoselective interactions with biological targets, resulting in significant differences in potency and efficacy between enantiomers.

While comprehensive studies specifically detailing the absolute configuration-activity relationships for a wide range of 4-hydroxy-THIQ derivatives are still emerging, research on related chiral THIQ compounds underscores the importance of stereochemistry. For instance, in the context of dopaminergic ligands, the spatial orientation of substituents on the THIQ ring has been shown to be critical for optimal receptor interaction. Molecular modeling studies on 1-benzyl tetrahydroisoquinolines have indicated that the (S)-enantiomers adopt a more favorable orientation within the dopamine D2 receptor active site.

The distinct biological effects of enantiomers are a well-established principle in pharmacology. For example, the antidepressant drug nomifensine, which features a tetrahydroisoquinoline core, owes its activity primarily to the (S)-enantiomer. nih.gov This underscores the necessity of evaluating the individual enantiomers of any chiral therapeutic agent. The development of chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), has been instrumental in allowing researchers to isolate and characterize the pharmacological profiles of individual enantiomers of THIQ derivatives. nih.gov

| Compound Series | Stereochemistry | Biological Target | Activity |

| Bis-(1,2,3,4-tetrahydroisoquinolinium) analogues (quaternized) | (S,S) and (R,R) | SK2/SK3 Channels | Higher affinity than meso isomer |

| Bis-(1,2,3,4-tetrahydroisoquinoline) compounds | (S,S) | SK2/SK3 Channels | Higher affinity than (R,R) and meso isomers |

| Nomifensine | (S)-enantiomer | Monoamine transporters | Active enantiomer |

Chiral Recognition at Biological Targets

The differential activity of enantiomers arises from their distinct interactions with the chiral environment of biological macromolecules such as receptors and enzymes. The precise three-dimensional arrangement of functional groups in a chiral molecule dictates its ability to form key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the complementary residues in the binding site of a biological target.

Molecular modeling and structural biology studies are powerful tools for elucidating the mechanisms of chiral recognition. For instance, in the case of JAK3 inhibitors with a chiral cyclohexane (B81311) ring, it was found that only the (3R, 4R) isomer could bind to the enzyme in a low-energy conformation, while other isomers were forced into unstable, high-energy conformations. nih.gov This highlights how the stereochemistry of a single chiral center can dramatically impact the binding mode and, consequently, the biological activity.

For 1,2,3,4-tetrahydroisoquinoline derivatives, the orientation of substituents is critical. In a study of c-MET kinase inhibitors, the (R)-enantiomer was found to be 100-fold more active than the (S)-enantiomer. nih.gov Structural analysis revealed that the (R)-enantiomer could form favorable π-π stacking interactions with a tyrosine residue in the binding pocket, while the (S)-enantiomer would experience steric clashes. nih.gov

Bioisosteric Replacements and Conformational Flexibility Studies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound by replacing a functional group with another that has similar physicochemical properties. This approach can be used to improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters. nih.gov The conformational flexibility of a molecule is also a critical factor that influences its biological activity, as it determines the molecule's ability to adopt the required conformation to bind to its biological target.

In the context of 1,2,3,4-tetrahydroisoquinoline derivatives, bioisosteric replacement has been explored to modulate their activity. For instance, in the development of P-glycoprotein (P-gp) ligands, four series of tetrahydroisoquinoline derivatives were developed, including 2-aryloxazole bioisosteres, to investigate the effect of such replacements. nih.gov

The hydroxyl group is a common target for bioisosteric replacement. It can be replaced by a variety of other functional groups to probe the importance of its hydrogen bonding capacity and polarity. For example, in a study on antibacterial chalcones, the essential 4'-hydroxy group was replaced with bioisosteres of varying acidity. Replacing the hydroxyl group with a more acidic fluoro group led to inactive compounds, whereas replacement with a carboxy group resulted in a potent and more soluble compound. This demonstrates that the choice of bioisostere can have a dramatic impact on both potency and physicochemical properties.

The conformational flexibility of the tetrahydroisoquinoline ring system can also be modulated through chemical modifications. The introduction of rigid substituents can restrict the conformational freedom of the molecule, which can sometimes lead to an increase in potency and selectivity by locking the molecule in a bioactive conformation. In a study on PDE4 inhibitors with a tetrahydroisoquinoline scaffold, the attachment of additional rigid substituents at the C-3 position was found to be favorable for subtype selectivity.

The flexibility of the tetrahydroisoquinoline scaffold has also been investigated in the context of P-gp ligands, where elongated analogues were synthesized to explore the role of conformational flexibility in modulating activity. nih.gov These studies highlight the importance of considering both bioisosteric replacements and conformational flexibility in the design of novel and effective this compound derivatives.

| Modification Strategy | Example | Effect on Biological Activity |

| Bioisosteric Replacement | Replacement of 4'-hydroxy with a carboxy group in chalcones | Increased potency and solubility |

| Conformational Restriction | Introduction of rigid substituents at C-3 of THIQ | Increased subtype selectivity for PDE4 |

| Increased Flexibility | Elongation of THIQ derivatives | Modulation of P-gp ligand activity |

In Depth Pharmacological and Biological Activity Investigations of 1,2,3,4 Tetrahydroisoquinolin 4 Ol and Its Analogs

Neuropharmacological Research

The scaffold of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) is a cornerstone for a class of compounds, both naturally occurring and synthetic, that exhibit a wide range of biological effects, particularly within the central nervous system. rsc.orgrsc.org Analogs of this structure have been investigated for their impact on neurodegenerative disorders and their interaction with various neurotransmitter systems. rsc.orgrsc.org

Norepinephrine (B1679862) Potentiation and Uptake Modulation by 1,2,3,4-Tetrahydroisoquinolin-4-ol

A significant area of investigation has been the ability of this compound derivatives to potentiate the effects of norepinephrine (NE). nih.govjst.go.jp The parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), has been shown to significantly increase norepinephrine metabolism and release in the mouse brain. nih.gov

The mechanism behind norepinephrine potentiation by 4-ol substituted tetrahydroisoquinolines appears to be linked to their interaction with the norepinephrine uptake receptor. nih.gov Studies on optically active analogs suggest that specific stereoisomers act as antagonists at this receptor, thereby inhibiting the reuptake of NE and prolonging its action in the synaptic cleft. nih.gov The β-phenylethanolamine skeleton within these molecules is considered crucial for producing this potentiation effect without a concurrent inhibitory action. nih.govjst.go.jp Further research on the parent compound, TIQ, indicates that its effects on the noradrenergic system are similar to those of an alpha2-adrenergic antagonist. nih.gov

Structure-activity relationship (SAR) studies have provided further mechanistic insights. For instance, substitution on the 2-position (nitrogen) of the isoquinoline (B145761) ring showed a potency order of Me > Et > iso-Pr > H. nih.govjst.go.jp Halogen substitution at the para-position of the 4-phenyl group also enhanced activity, with the order of potency being Cl > Br > F > H. nih.govjst.go.jp The hydroxyl group at the 4-position is critical, as its methylation greatly diminishes activity. nih.govjst.go.jp

The investigation of norepinephrine potentiation by these compounds has utilized a variety of research models. In vitro studies have been fundamental in elucidating the direct effects on neural tissues and receptor interactions. nih.govnih.gov These laboratory-based models allow for precise measurements in a controlled environment, which is essential for understanding the fundamental mechanisms of neurotransmitter uptake and metabolism. mdpi.com For example, the effects of these compounds on muscle contraction in response to norepinephrine have been assessed in vitro. nih.gov

Dopamine (B1211576) Receptor Ligand Properties, particularly D3R Affinity

Analogs of 1,2,3,4-tetrahydroisoquinoline have been identified as potent and selective ligands for the dopamine D3 receptor (D3R). nih.govnih.gov The D3 receptor is a key target for therapeutic intervention in several neurological and psychiatric conditions. researchgate.net

A series of analogs incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif displayed strong affinity for the D3R with high selectivity over D1 and D2 receptors. nih.gov For example, compounds with biphenyl (B1667301) and naphthyl arylamide units showed D3R affinity in the low nanomolar range (Ki = 2.7 nM) and approximately 300-fold selectivity over D1R and D2R. nih.gov Docking studies revealed that this selectivity arises from strong interactions between the "tail" portion of the ligands and the extracellular loop 2 (ECL2) of the D3R, an interaction absent at the D2R. nih.govresearchgate.net The 4-hydroxyl group on the phenyl ring of some analogs was also found to contribute to strong D3R affinity. nih.gov

Another study identified a lead tetrahydroisoquinoline compound that, with the introduction of a 7-CF3SO2O- substituent and a 3-indolylpropenamido group, yielded a molecule with high D3 receptor affinity (pKi = 8.4) and 150-fold selectivity over the D2 receptor. nih.gov

| Compound | Modification | D3R Affinity (Ki, nM) | Selectivity (D2R/D3R) | Reference |

|---|---|---|---|---|

| Analog 4a | Biphenyl arylamide unit | 2.7 | ~300-fold | nih.gov |

| Analog 4b | Naphthyl arylamide unit | 2.7 | ~300-fold | nih.gov |

| Analog 4e | 4-hydroxyphenyl analogue | 8.7 | N/A (No D2R affinity) | nih.gov |

| Analog 31 | 7-CF3SO2O- substituent, 3-indolylpropenamido group | pKi 8.4 | 150-fold | nih.gov |

Neuroprotective Effects against Neurotoxin-Induced Damage (e.g., malonate)

The core 1,2,3,4-tetrahydroisoquinoline (TIQ) structure has demonstrated significant neuroprotective properties. Studies have shown its ability to shield the brain from damage induced by neurotoxins like malonate. nih.gov Malonate is an inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial respiratory chain, and its administration is used to model neurodegeneration resulting from energy impairment. nih.gov

In a rat model, unilateral injection of malonate into the medial forebrain bundle led to a significant decrease in dopamine concentration and a reduction in dopamine transporter (DAT) binding in the striatum. nih.gov Pre-treatment with TIQ prevented both of these neurotoxic effects, restoring dopamine content and DAT binding to near-control levels. nih.gov The neuroprotective mechanism is thought to involve the inhibition of monoamine oxidase and an increase in the levels of glutathione (B108866) and nitric oxide. nih.gov Similar protective effects have been observed for the analog 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) against damage caused by another mitochondrial toxin, rotenone. nih.govresearchgate.netnih.gov

The neuroprotective action of TIQ is particularly relevant to the survival of dopaminergic neurons, which are highly susceptible to energy deficits. nih.gov Research has explicitly shown that TIQ protects the terminals of dopaminergic neurons in the striatum against malonate-induced neurotoxicity. nih.gov

| Parameter | Effect of Malonate | Effect of Malonate + TIQ Treatment | Reference |

|---|---|---|---|

| Dopamine (DA) Concentration | 54% decrease | Restored almost to control level | nih.gov |

| Dopamine Transporter (DAT) Binding | 24-44% reduction | Restored almost to control level | nih.gov |

The ability of TIQ to prevent the malonate-induced drop in dopamine levels and the loss of DAT sites indicates a robust protective effect on the integrity of these crucial neuronal endpoints. nih.gov This protection is vital, as the striatal dopaminergic terminals are essential for motor control and other neurological functions. The related compound 1MeTIQ has also been shown to strongly reduce the fall in striatal dopamine concentration following neurotoxic insult with rotenone. nih.govresearchgate.net

Involvement of Antioxidant Properties and Enzyme Inhibition (MAO, γ-glutamyl transpeptidase)

The neuropharmacological profile of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is linked to its antioxidant capabilities and its interactions with key enzymes. The parent compound, 1,2,3,4-tetrahydroisoquinoline, has been identified as a free radical scavenger. nih.gov It also functions as a reversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.gov This dual action suggests a potential neuroprotective effect by mitigating oxidative stress and modulating neurotransmitter levels.

Further investigation into its enzymatic interactions has focused on γ-glutamyl transpeptidase (GGT), a cell surface enzyme involved in glutathione metabolism and maintaining cellular redox balance. nih.govnih.gov Acute administration of 1,2,3,4-tetrahydroisoquinoline in rats led to a significant inhibition of GGT activity in the substantia nigra, cortex, and striatum. nih.gov This inhibition corresponded with a notable increase in tissue glutathione levels in these same dopaminergic brain regions. nih.gov Interestingly, while the production of reactive oxygen species (ROS) was significantly reduced in the substantia nigra, it was enhanced in the striatum, suggesting a complex, region-specific effect on brain oxidative balance. nih.gov

However, the antioxidant potential can be context-dependent. In a DPPH assay, while quercetin (B1663063) derivatives of THIQ showed enhanced antioxidant activity, the unsubstituted 1,2,3,4-tetrahydroisoquinoline and its 6,7-dimethoxy analog did not exhibit significant antioxidative ability on their own. mdpi.com This highlights that while the core scaffold contributes, specific substitutions are crucial for potent antioxidant activity in certain assays.

Antidepressant Potential and Behavioral Studies

The enzyme-inhibiting properties of the THIQ scaffold are directly relevant to its observed antidepressant-like effects. 1,2,3,4-Tetrahydroisoquinoline (TIQ), an endogenous amine found in the mammalian brain, has demonstrated antidepressant-like activity in established animal models of depression. nih.govnih.gov

In behavioral studies using the forced swim test (FST) and tail suspension test (TST) in mice, both TIQ and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), significantly reduced immobility time, an indicator of antidepressant efficacy. nih.gov The potency of this effect was comparable to that of the classic tricyclic antidepressant drug, imipramine. nih.govnih.gov Similarly, in a chronic mild stress (CMS) model in rats, a paradigm that mimics chronic depressive states, TIQ administration successfully reversed the induced anhedonia (measured by sucrose (B13894) intake). nih.gov

Biochemical analyses support these behavioral findings, showing that TIQ activates noradrenaline and serotonin (B10506) systems, consistent with the mechanism of many clinically used antidepressants. nih.govnih.govmayoclinic.org Its role as a reversible MAO inhibitor contributes to this activation by preventing the breakdown of these key neurotransmitters. nih.gov Notably, TIQ was found to not possess psychostimulant properties, as it reduced locomotor activity, suggesting that its effects in the FST are due to increased motivation rather than hyperactivity. nih.gov

Table 1: Comparative Antidepressant-like Effects of 1,2,3,4-Tetrahydroisoquinoline (TIQ) in Animal Models

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Forced Swim Test (FST) in rats | Reduced immobility time, with potency comparable to imipramine. | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Chronic Mild Stress (CMS) in rats | Reversed the decrease in sucrose intake caused by stress. | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Forced Swim Test (FST) in mice | Significantly decreased immobility time. | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Forced Swim Test (FST) & Tail Suspension Test (TST) in mice | Significantly decreased immobility time, comparable to imipramine. | nih.gov |

Anticancer and Antiproliferative Activity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for diverse biological targets, including those relevant to cancer. nih.govresearchgate.netnih.govrsc.org Numerous natural products and synthetic analogs based on the THIQ structure have been investigated for their antitumor properties. nih.govnih.gov

Inhibition of Hyaluronic Acid-CD44 Interaction in Cancer Cell Lines

A key mechanism of interest in the anticancer potential of THIQ derivatives is the disruption of the interaction between hyaluronic acid (HA) and its primary cell surface receptor, CD44. nih.govugr.es This interaction is crucial for tumor progression, invasion, and metastasis in many types of cancer. nih.govresearchgate.net

Researchers have designed and synthesized series of N-aryltetrahydroisoquinoline derivatives to act as small-molecule inhibitors of the HA-CD44 binding process. nih.govugr.es These molecules are engineered to bind to CD44 in a location that interferes with HA binding, thereby blocking downstream signaling pathways that promote cell proliferation and survival. ugr.es One such analog, 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol, proved to be a potent inhibitor. nih.gov

Modulation of Cancer Cell Viability and Spheroid Integrity

The inhibition of the HA-CD44 axis by THIQ analogs translates directly to effects on cancer cell survival and the structural integrity of tumor models. The lead compound 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol demonstrated a potent antiproliferative effect against the CD44-positive MDA-MB-231 breast cancer cell line, with an EC₅₀ value of 0.59 μM. nih.gov

Furthermore, this compound was effective at disrupting the integrity of three-dimensional (3D) cancer spheroids. nih.gov Cancer spheroids are laboratory models that better mimic the complex cell-cell interactions and microenvironment of an actual tumor. nih.govnih.govyoutube.com The ability of the THIQ analog to reduce the viability of cells within these spheroids and break down their structure in a dose-dependent manner underscores its potential as a promising candidate for further anticancer investigation. nih.gov

Table 2: Anticancer Activity of a 1,2,3,4-Tetrahydroisoquinoline Analog

| Compound | Target Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol | MDA-MB-231 (Breast Cancer) | Antiproliferative Effect (EC₅₀) | 0.59 μM | nih.gov |

| Spheroid Integrity | Effective at disrupting spheroid structure. | nih.gov |

Role as a Privileged Scaffold in Anticancer Drug Design

The tetrahydroisoquinoline ring is considered a vital scaffold for the de novo design of novel anticancer agents. nih.govresearchgate.netbits-pilani.ac.in Its synthetic accessibility and the ease with which its structure can be modified allow for extensive structure-activity relationship (SAR) studies. nih.gov This has led to the development of THIQ analogs that target a variety of cancer-related molecular targets. nih.govresearchgate.net While the potential is vast, challenges such as improving selectivity for cancer cells over healthy cells remain an active area of research. nih.gov The versatility and proven biological activity of the THIQ core solidify its status as a privileged structure in the ongoing search for new anticancer drugs. nih.govrsc.org

Antimicrobial Efficacy

The broad biological activity of the tetrahydroisoquinoline scaffold extends to antimicrobial effects. rsc.org While specific data on the antimicrobial efficacy of this compound is limited, studies on its structural analogs have shown promise. Various THIQ derivatives have been reported to possess antibacterial and antiviral properties. rsc.org

For instance, complex synthetic derivatives such as nih.govnih.govnih.govtriazolo[3,4-a]isoquinolines have been synthesized and evaluated for antibacterial efficacy. nih.gov Certain compounds from this class exhibited significant activity against bacterial strains like Salmonella and E. coli. nih.gov These findings underscore the importance of the isoquinoline scaffold as a foundational element for developing new antimicrobial agents, even if the core structure itself does not show potent activity without specific functionalization. nih.gov

Antibacterial Spectrum and Potency

Analogs of 1,2,3,4-tetrahydroisoquinoline have demonstrated notable antibacterial properties. The THIQ scaffold is found in many clinically used drugs and has been explored for its potential to combat bacterial infections. nih.gov

Research into novel THIQ analogs containing lipid-like choline (B1196258) moieties has yielded compounds with significant antibacterial activity. rsc.org For instance, certain analogs have shown selective potency, with some being more active against Gram-positive bacteria and others demonstrating greater efficacy against Gram-negative species. rsc.org Specifically, compounds incorporating these lipid-like substituents are thought to have improved absorption properties. rsc.org

Furthermore, some THIQ derivatives have been found to inhibit DNA gyrase, a crucial bacterial enzyme, highlighting a specific mechanism of action. rsc.org In the fight against multidrug-resistant (MDR) bacteria, THIQ derivatives have also been investigated. Studies on MDR Salmonella Typhi revealed that certain THIQs exhibited moderate antibacterial activity. nih.gov Combination therapy studies have shown that THIQs can act synergistically with conventional antibiotics, enhancing their efficacy against MDR Salmonella isolates. nih.gov The synergistic activity was observed with various antibiotic classes, including chloramphenicol (B1208) and sulphamethoxazole, suggesting a potential strategy to overcome antibiotic resistance. nih.gov

Antitubercular Activity against Mycobacterium Species

The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents, with tetrahydroisoquinoline derivatives emerging as a promising class of compounds. nih.govnih.govnih.gov

A significant breakthrough was the discovery that certain 1-substituted tetrahydroisoquinolines inhibit the growth of Mycobacterium tuberculosis H37Rv. nih.govnih.gov The mechanism of action for these compounds was identified as the inhibition of the ATP-dependent MurE ligase, an essential enzyme in the biosynthesis of the bacterial cell wall peptidoglycan. nih.govnih.gov This discovery was prompted by the initial finding that (S)-Leucoxine, a natural THIQ alkaloid, was active against M. tuberculosis. nih.govnih.gov

Further research has identified other series of THIQ analogs with potent antimycobacterial properties. A series of 5,8-disubstituted tetrahydroisoquinolines were found to be effective inhibitors of M. tb in culture. nih.govnih.gov These compounds also showed modest inhibition of M. tb ATP synthase, the same target as the clinically effective drug bedaquiline. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that potency was generally improved with increased lipophilicity. nih.govnih.gov For instance, large substituents at the 5-position were well-tolerated, and N-methylpiperazine was identified as the preferred substituent at the 8-position. nih.govnih.gov

| Compound Class | Target Organism | Mechanism of Action | Key Findings | Reference |

| 1-Substituted THIQs | Mycobacterium tuberculosis H37Rv | Inhibition of ATP-dependent MurE ligase | Inhibition of a key enzyme in cell wall synthesis. | nih.gov, nih.gov |

| 5,8-Disubstituted THIQs | Mycobacterium tuberculosis | Inhibition of M. tb ATP synthase | Potent inhibitors in culture; potency improved with higher lipophilicity. | nih.gov, nih.gov |

| 5,8-disubstituted THIQ analogs | Mycobacterium tuberculosis | Mycobacterial ATP synthase inhibition | Compounds 142 and 143 were potent analogs. Compound 143 also exhibited good clearance properties. | rsc.org |

Anti-HIV Activity

The tetrahydroisoquinoline scaffold has been successfully utilized to develop potent inhibitors of the Human Immunodeficiency Virus (HIV). rsc.org These analogs target various stages of the viral life cycle through different mechanisms of action.

One major approach has been the development of THIQ analogs as HIV-1 reverse transcriptase (RT) inhibitors. rsc.org Both nucleoside and non-nucleoside RT inhibitors (NNRTIs) based on the THIQ structure have been synthesized. rsc.org Docking studies have shown that these compounds can fit into the NNRTI binding pocket of the RT enzyme. rsc.org For example, two series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives were designed as HIV-1 RT inhibitors, with several compounds showing potent inhibition. researchgate.net Specifically, compounds 8h and 8l from this series exhibited promising RT inhibition of 74.82% and 72.58%, respectively, at a concentration of 100 μM. researchgate.net

Another strategy involves inhibiting the interaction between the HIV-1 integrase (IN) and the human lens epithelium-derived growth factor (LEDGF/p75), a crucial interaction for viral integration. nih.gov A series of 1,2,3,4-tetrahydroisoquinolines were developed, leading to the identification of a lead compound (6d ) that inhibits this protein-protein interaction with an IC50 of approximately 10 μM. nih.gov This compound was shown to inhibit both early and late stages of HIV-1 replication. nih.gov

Additionally, 1-aryl-tetrahydroisoquinoline analogs have demonstrated potent anti-HIV activity. A study of 36 such compounds revealed that those with 6,7-dihydroxy substitutions had a better selective index than their 6,7-dimethoxy counterparts due to lower cytotoxicity. nih.gov Compounds 6 , 24 , and 36 were particularly potent, with EC50 values of 8.2, 4.6, and 5.3 μM, respectively, and high selectivity indices. nih.gov

| Compound/Series | Anti-HIV Target | Potency | Reference |

| Compounds 8h and 8l | HIV-1 Reverse Transcriptase | 74.82% and 72.58% inhibition at 100 μM | researchgate.net |

| Compound 6d | HIV-1 Integrase - LEDGF/p75 Interaction | IC50 ≈ 10 μM | nih.gov |

| Compound 24 | HIV-1 (in C8166 cells) | EC50 = 4.6 μM | nih.gov |

| Compound 36 | HIV-1 (in C8166 cells) | EC50 = 5.3 μM | nih.gov |

Anti-inflammatory Investigations

Tetrahydroisoquinoline derivatives have been identified as potent anti-inflammatory agents, particularly in the context of neuroinflammation. nih.gov A series of simplified analogs of the natural product berberine (B55584) led to the identification of N-benzyltetrahydroisoquinoline 7d as a potent anti-inflammatory compound. nih.gov This derivative was shown to suppress the levels of inflammatory cytokines induced by lipopolysaccharides (LPS) in both BV2 and primary microglia cells, suggesting its potential in treating neuroinflammatory conditions. nih.gov

Other research has demonstrated the pronounced anti-inflammatory effects of specific THIQ analogs in various models. biomedpharmajournal.org For example, 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited a potent anti-inflammatory effect in a formalin-induced arthritis model in rats. biomedpharmajournal.org At a dose of 0.5 mg/kg, this compound was found to be 3.3 times more effective than the standard anti-inflammatory drug diclofenac (B195802) sodium. biomedpharmajournal.org

The concept of molecular hybridization has also been applied, combining the THIQ scaffold with other pharmacologically active molecules. researchgate.net Hybrids of 1,2,3,4-tetrahydroisoquinoline and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) were synthesized and evaluated. researchgate.net These hybrid molecules demonstrated superior anti-inflammatory properties compared to ibuprofen alone, and in silico studies suggested they may act as potent selective COX-2 inhibitors. researchgate.net

Other Therapeutic Explorations

Beyond the activities listed above, the therapeutic potential of 1,2,3,4-tetrahydroisoquinoline analogs extends to other significant areas, including anticonvulsant and endocrine-related applications.

Anticonvulsant Properties

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their potential as anticonvulsant drugs. nih.govnih.gov High-throughput screening identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides as having potential anticonvulsant activity. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of compounds 4 and 14 , which showed high affinity for their target and good anticonvulsant effects in animal models. nih.gov

Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline (MeTHIQ), an endogenous substance thought to protect against parkinsonism, has been studied for its anticonvulsant effects. nih.gov When tested in combination with second-generation antiepileptic drugs in a mouse model of maximal electroshock-induced seizures, MeTHIQ showed a synergistic interaction with topiramate. nih.gov This suggests that such combinations could be a promising avenue for future clinical investigation in epilepsy. nih.gov The development of 3D pharmacophore models for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has further aided in the design of new anticonvulsant agents that act as noncompetitive AMPA receptor antagonists. researchgate.net

Selective Estrogen Receptor Modulators (SERMs) and Degraders (SERDs)

The tetrahydroisoquinoline scaffold has proven to be a valuable framework for designing compounds that target the estrogen receptor (ER), a key player in hormone-driven breast cancer. nih.gov Researchers have successfully modified a series of tetrahydroisoquinoline phenols to create potent selective estrogen receptor downregulators (SERDs). nih.gov These compounds not only act as ER antagonists but also induce the degradation of the receptor. nih.gov A crucial achievement was developing these phenol-containing compounds to have high oral bioavailability, overcoming a common challenge in the development of such drugs. nih.gov

A notable example is the discovery of an acrylic acid-based tetrahydroisoquinoline, compound 37 , which was identified as a potent and orally bioavailable SERD. novartis.com This compound demonstrated both anti-tumor efficacy and SERD activity in in vivo studies using a human breast cancer xenograft model. novartis.com

Additionally, other THIQ derivatives have been explored for their SERM potential. nih.gov One such compound, 6-EO-14 , a non-steroidal steroid sulfatase (STS) inhibitor, was investigated. nih.gov Its metabolite, 8-EO-14 , was found to induce alkaline phosphatase activity in osteoblast-like cells via the estrogen receptor alpha (ERα), similar to the action of the established SERM, raloxifene. nih.gov

| Compound/Series | Target Class | Key Feature | Therapeutic Application | Reference |

| THIQ Phenols | SERD / Antagonist | High oral bioavailability | Breast Cancer | nih.gov |

| THIQ 37 | SERD | Potent, orally bioavailable, in vivo efficacy | ERα+ Breast Cancer | novartis.com |

| 8-EO-14 (metabolite of 6-EO-14 ) | SERM | Induced ALP activity via ERα | Hormone Therapy | nih.gov |

P-glycoprotein (P-gp) Modulation and Multidrug Resistance Reversal

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key mechanism. P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents. The modulation of P-gp activity by small molecules is a promising strategy to reverse MDR. Research has focused on various analogs of 1,2,3,4-tetrahydroisoquinoline as P-gp modulators.

A series of 6,7-dimethoxytetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit P-gp. nih.gov The basic tetrahydroisoquinoline nucleus is a common feature in potent P-gp inhibitors. nih.gov In one study, functionalization of this nucleus with a non-basic moiety led to the identification of compounds with significant P-gp inhibitory activity. nih.gov

Notably, some analogs have demonstrated potent P-gp inhibition, with EC50 values in the low micromolar range. nih.gov For instance, a specific derivative, designated as compound 3c in a study, exhibited an EC50 of 1.64 µM, which is comparable to the known P-gp inhibitor Elacridar (EC50 = 2 µM). nih.gov Further investigations into the mechanism of action revealed that while some analogs act as P-gp inhibitors, others function as substrates, modulating P-gp activity by saturating the efflux pump. nih.gov

Flow cytometry studies have confirmed that these tetrahydroisoquinoline analogs can increase the intracellular accumulation of P-gp substrates like doxorubicin (B1662922). In a doxorubicin-resistant breast cancer cell line (MCF7/Adr), compound 3c was shown to increase doxorubicin accumulation by 5.7-fold. nih.gov This restoration of intracellular drug concentration translates to a significant enhancement of the antiproliferative effect of the chemotherapeutic drug. nih.gov